Heptane, 1-chloro-3-methyl-
CAS No.: 128399-57-5
Cat. No.: VC19744538
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128399-57-5 |
|---|---|
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.67 g/mol |
| IUPAC Name | 1-chloro-3-methylheptane |
| Standard InChI | InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |
| Standard InChI Key | AGDXAUBGPYHIEH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C)CCCl |
Introduction
Key Findings
1-Chloro-3-methylheptane (C₈H₁₇Cl) is a branched chlorinated alkane with a molecular weight of 148.67 g/mol. It features a heptane backbone substituted with a chlorine atom at the first carbon and a methyl group at the third carbon. While limited direct data exists for this compound, its structural analogs and synthesis pathways provide insights into its physicochemical behavior and potential industrial applications.
Structural and Molecular Characteristics
Molecular Configuration
The IUPAC name 1-chloro-3-methylheptane defines its structure as a seven-carbon chain (heptane) with substituents at positions 1 and 3:
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Chlorine atom at C1.
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Methyl group at C3.
The SMILES notation CCCCC(C)CCCl and InChIKey AGDXAUBGPYHIEH-UHFFFAOYSA-N confirm this arrangement . The compound has two CAS Registry Numbers (2350-21-2 and 5272-02-6), likely reflecting registration across different databases .
Stereochemical Considerations
Unlike its isomer 3-chloro-3-methylheptane (CAS 5272-02-6), which possesses a stereocenter at C3 , 1-chloro-3-methylheptane lacks chiral centers due to its substituent positions.
Synthesis Methods
While no direct synthesis protocols for 1-chloro-3-methylheptane are documented, analogous reactions for chlorinated alkanes suggest feasible pathways:
Halogenation of Alkanes
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Free Radical Chlorination: Reaction of 3-methylheptane with Cl₂ under UV light, though this typically yields mixtures of isomers .
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Hydrochlorination of Alkenes: Addition of HCl to 3-methyl-1-heptene, though precursor availability may limit practicality.
Nucleophilic Substitution
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SN2 Reaction: Treatment of 3-methylheptanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Physicochemical Properties
Data for 1-chloro-3-methylheptane is sparse, but trends from analogous compounds provide estimates:
The chlorine atom increases polarity compared to 3-methylheptane (boiling point 118–120°C) , while the methyl branch reduces symmetry, lowering melting points.
Applications and Industrial Relevance
Limitations
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Toxicity Data: No specific studies available, but chlorinated alkanes generally require careful handling to avoid respiratory and dermal exposure .
Related Compounds
| Compound | CAS Number | Key Differences |
|---|---|---|
| 1-Chloroheptane | 629-06-1 | Linear structure, no methyl |
| 3-Chloro-3-methylheptane | 5272-02-6 | Stereocenter at C3 |
| 1-Chloro-3-methylbutane | 107-84-6 | Shorter carbon chain |
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